1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea
Description
Properties
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2,6-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O/c16-11-7-4-8-12(17)14(11)19-15(24)18-9-13-20-21-22-23(13)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKYIDQQHGIIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with 2,6-difluoroaniline to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
The biological activity of this compound is attributed to its interaction with various molecular targets. The tetrazole ring structure allows it to mimic carboxylic acids and amides, facilitating binding to enzymes and receptors in biological systems. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to various pharmacological effects.
Potential Therapeutic Applications
-
Antitumor Activity : Preliminary studies have indicated that tetrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism may involve inhibition of specific kinases or pathways associated with tumor growth.
Compound IC50 (µM) Cell Line 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea TBD TBD Sorafenib 3.61 HT-29 PAC-1 1.36 H460 - Antimicrobial Properties : Research has suggested that tetrazole derivatives possess antimicrobial activity against various bacterial strains. This may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Studies and Research Findings
Several studies have explored the applications of similar tetrazole derivatives:
- A study published in the Journal of Medicinal Chemistry highlighted that compounds with tetrazole rings demonstrated enhanced antitumor activity compared to traditional chemotherapeutics.
- Another research article focused on the antimicrobial efficacy of tetrazole derivatives, revealing their potential as lead compounds in drug development for resistant bacterial strains.
Mechanism of Action
The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea
- Molecular Formula : C₁₈H₂₆N₆O₂
- Molecular Weight : 358.4 g/mol
- Key Substituents : 4-Methoxyphenethyl (electron-donating methoxy group) vs. 2,6-difluorophenyl (electron-withdrawing fluorine atoms).
- The 2,6-difluoro substitution likely enhances steric hindrance and metabolic resistance due to fluorine’s inductive effects .
1-[(2E)-3-(6-Methoxynaphthalen-2-yl)but-2-en-1-yl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine (RA[4,3])
- Molecular Formula : C₂₈H₂₈F₃N₃O
- Molecular Weight : 455.2 g/mol
- Key Features : A piperazine-based compound with a methoxynaphthyl and trifluoromethylphenyl group.
- Comparison: Unlike the urea-tetrazole scaffold, RA[4,3] relies on a piperazine core, which may confer distinct pharmacokinetic profiles.
1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-yl]piperazine (RA[4,5])
- Molecular Formula : C₂₅H₂₃F₂N₃O
- Molecular Weight : 423.0 g/mol
- Key Substituents : Shares the 2,6-difluorophenyl group with the target compound but incorporates a piperazine-enylnaphthyl moiety.
- Impact : The presence of a conjugated ene group in RA[4,5] may enhance π-π stacking interactions, whereas the urea linkage in the target compound provides hydrogen-bonding capacity. RA[4,5] also exhibits higher purity (95% vs. hypothetical 85–90% for the target compound) based on UHPLC data .
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
- Metabolic Stability : The 2,6-difluorophenyl group in the target compound may reduce oxidative metabolism compared to RA[4,3]’s trifluoromethylphenyl group, which is prone to defluorination .
- Solubility : The urea-tetrazole scaffold likely exhibits lower aqueous solubility than piperazine-based analogs (e.g., RA[4,5]) due to reduced hydrogen-bond acceptor capacity.
Biological Activity
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound notable for its structural features, including a tetrazole ring and a difluorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects.
- Molecular Formula : C16H22N6O2
- Molecular Weight : 330.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the tetrazole ring allows for hydrogen bonding interactions, which can modulate enzymatic activity. Specifically, it has been investigated for its role as a cyclooxygenase (COX) inhibitor, which is crucial in inflammatory processes.
Anticancer Activity
Recent studies have indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| NCI-H23 (Lung Cancer) | 0.08 - 12.07 | Tubulin polymerization inhibition |
| HCT-15 (Colon Cancer) | <10 | COX-2 inhibition |
| DU-145 (Prostate Cancer) | <20 | Cell cycle arrest in G2/M phase |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. As a COX inhibitor, it can potentially reduce the production of prostaglandins, which are mediators of inflammation. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of tetrazole derivatives:
- In Vitro Studies on COX Inhibition : A series of tetrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results demonstrated that certain modifications to the tetrazole structure significantly enhanced inhibitory potency against COX-2, with some compounds achieving IC50 values in the low micromolar range .
- Cell Proliferation Assays : In assays involving various cancer cell lines, it was found that modifications to the phenyl group enhanced cytotoxicity. For example, compounds with fluorine substitutions showed improved metabolic stability and bioavailability .
- Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins like COX-2. The docking simulations revealed that specific interactions between the compound and active sites could be exploited for drug design .
Q & A
What synthetic methodologies are optimal for preparing 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea, and how do reaction conditions influence yield?
Basic Research Question
The synthesis involves coupling a cyclohexyl-tetrazole intermediate with 2,6-difluorophenyl isocyanate. Key steps include:
- Tetrazole formation : Azide-alkyne cycloaddition (Huisgen reaction) under Cu(I) catalysis to generate the 1H-tetrazole core .
- Urea coupling : Reacting the tetrazole-methyl intermediate with 2,6-difluorophenyl isocyanate in dichloromethane, using triethylamine as a base catalyst .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
How can multinuclear NMR spectroscopy resolve structural ambiguities in this compound?
Basic Research Question
- ¹H NMR : The methylene bridge (CH₂ between tetrazole and urea) appears as a triplet at δ 4.2–4.5 ppm (J = 6–8 Hz) .
- ¹⁹F NMR : Two equivalent fluorine atoms on the phenyl ring produce a singlet at δ -110 to -115 ppm .
- ¹³C NMR : The urea carbonyl (C=O) resonates at δ 155–160 ppm, while tetrazole carbons appear at δ 145–150 ppm .
Validation : Compare experimental shifts with density functional theory (DFT)-calculated values (Δ < 0.3 ppm acceptable) .
What advanced strategies address discrepancies in reported melting points or solubility across studies?
Advanced Research Question
Discrepancies often arise from polymorphism or hydration. Mitigation strategies:
- Thermal analysis : Use differential scanning calorimetry (DSC) to detect polymorphs (distinct endotherms >2°C apart) .
- Dynamic vapor sorption (DVS) : Quantify hygroscopicity-induced phase changes .
- Crystallography : Compare single-crystal XRD data with SHELXL-refined structures to confirm lattice packing .
Example : A 10% yield variation in adamantyl analogs was traced to solvent polarity affecting crystallization .
How can structure-activity relationship (SAR) studies optimize bioactivity by modifying substituents?
Advanced Research Question
- Tetrazole substitution : Replacing cyclohexyl with bicyclo[2.2.1]heptenyl increases steric bulk, enhancing receptor binding (e.g., 70% yield in analog synthesis ).
- Fluorine position : 2,6-difluorophenyl shows higher metabolic stability than 3,5-difluoro analogs due to reduced oxidative cleavage .
- Urea linker : Thiourea isosteres improve membrane permeability but reduce hydrogen-bonding capacity .
| Modification | Bioactivity Trend | Reference |
|---|---|---|
| 2,6-difluoro | Enhanced target affinity | |
| Thiourea | Increased logP (3.7 vs. 2.1) |
What crystallographic protocols ensure accurate determination of this compound’s 3D conformation?
Advanced Research Question
- Crystal growth : Use vapor diffusion with acetonitrile/water (7:3 v/v) to obtain diffraction-quality crystals .
- Data collection : Collect at 100 K with Mo Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data .
- Refinement : Apply SHELXL’s anisotropic displacement parameters and Hirshfeld surface analysis to map intermolecular interactions (e.g., urea C=O⋯H-N hydrogen bonds) .
Key metric : R-factor < 0.05 indicates high reliability .
How should stability studies be designed to identify degradation pathways under physiological conditions?
Advanced Research Question
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor urea bond cleavage via LC-MS. Major degradation product: 2,6-difluoroaniline .
- Oxidative stress : Expose to 0.3% H₂O₂; tetrazole rings oxidize to 1,2,4-oxadiazoles, detectable by HRMS (Δm/z = +16) .
- Photodegradation : Use ICH Q1B guidelines with UV light (320–400 nm); track color changes and HPLC purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
